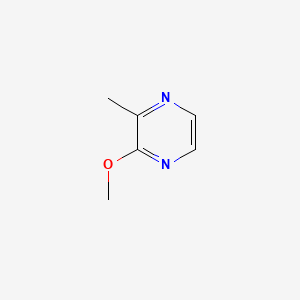

2-Methoxy-3-methylpyrazine

Description

This compound is a natural product found in Chondromyces crocatus and Arctium lappa with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJIAEQRKBQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863034 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2847-30-5, 68378-13-2 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-3(or5)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of 2 Methoxy 3 Methylpyrazine in Natural Systems

Microbial and Insect Biosynthesis of 2-Methoxy-3-methylpyrazine (B1583162) and Related Compounds

Biosynthetic Pathways and Precursors in Microorganisms

This compound is a naturally occurring heterocyclic nitrogen-containing compound produced by various microorganisms. oup.comnih.gov Its biosynthesis is intricately linked to primary metabolic pathways, particularly amino acid metabolism. mdpi.com While the exact pathways can vary between different microbial species, research has elucidated several proposed routes for the formation of methoxy-substituted pyrazines.

Two primary pathways have been proposed for the biosynthesis of the pyrazine (B50134) core structure. oup.com

Condensation of Amino Acids and Dicarbonyls: One widely suggested pathway involves the condensation of an amino acid amide with an α,β-dicarbonyl compound, such as glyoxal (B1671930). oup.comdur.ac.uk This is followed by a methylation reaction to produce the final alkyl- and methoxy-substituted pyrazines. For example, the biosynthesis of related compounds like 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens is proposed to start from the amino acids valine and glycine. mdpi.com Similarly, the formation of 2-methoxy-3-isobutylpyrazine is thought to occur via the condensation of leucinamide and glyoxal. d-nb.info

Condensation of Two Amino Acid Molecules: An alternative pathway involves the condensation of two amino acid molecules. For instance, in Bacillus subtilis and Candida pulcherrima, the biosynthesis of some pyrazines proceeds through a cyclic dipeptide intermediate. mdpi.com

Regardless of the initial condensation route, the final step in the formation of this compound is a crucial O-methylation reaction. This step is catalyzed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group to the hydroxyl precursor. dur.ac.uknih.gov The presence and activity of specific OMTs are determining factors in whether a microorganism can produce methoxylated pyrazines. nih.gov For example, while Escherichia coli contains the necessary non-methylated precursor molecules, it lacks the appropriate OMT to produce volatile methoxypyrazines. nih.gov

Several bacterial genera are known producers of methoxypyrazines. Species within Pseudomonas and Serratia have been identified as synthesizers of these aromatic compounds. oup.commdpi.com Supplementing the growth medium of microorganisms like Paenibacillus polymyxa with specific amino acids, such as valine, has been shown to significantly stimulate the production of related pyrazines. oup.commdpi.com

Table 1: Examples of Microorganisms and Proposed Precursors for Methoxypyrazine Biosynthesis This table provides examples of microorganisms known to produce methoxypyrazines and the precursor molecules believed to be involved in their synthesis.

| Microorganism | Produced Pyrazine (Example) | Proposed Precursors | Reference(s) |

|---|---|---|---|

| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine | Valine, Glycine | mdpi.com |

| Serratia ficaria | 3-Isopropyl-2-methoxy-5-methylpyrazine | Amino acids | mdpi.com |

| Serratia rubidea | 3-Isobutyl-methoxy-pyrazine | Amino acids | mdpi.com |

| Paenibacillus polymyxa | Various alkyl- and methoxypyrazines | Valine | oup.commdpi.com |

Role as Semiochemicals in Insects

Alkyl- and methoxypyrazines, including this compound, serve as potent semiochemicals, which are chemicals involved in communication, for a wide array of insects. researchgate.net These compounds can act as pheromones (intraspecific communication) or allomones and kairomones (interspecific communication).

Defensive Allomones and Alarm Pheromones: Many aposematic (warningly colored) insects utilize methoxypyrazines as defensive allomones. The strong, unpleasant odor serves as a warning signal to predators. researchgate.net For instance, the seven-spot ladybird (Coccinella septempunctata) and the wood tiger moth (Arctia plantaginis) release methoxypyrazines from their defensive secretions. dur.ac.ukresearchgate.net In some social insects, these compounds also function as alarm pheromones. Studies on the red imported fire ant, Solenopsis invicta, have shown that this compound elicits a significant alarm response among worker ants. semanticscholar.org

Attractants and Kairomones: Conversely, this compound can act as an attractant. Research has demonstrated that it stimulates the carbon dioxide receptors of mosquitoes, making it a potential attractant for use in insect traps. google.com In a remarkable example of chemical mimicry, some sexually deceptive orchids emit pyrazines to mimic the female sex pheromone of their specific thynnine wasp pollinators, luring the male wasps to the flower to achieve pollination. wordpress.com The compound can also act as an aggregative cue, as seen in the leaf beetle Labidostomis lusitanica, where related methoxypyrazines released by males attract both sexes. nih.gov Furthermore, it has been identified as a component of burdock root, which exhibits repellent and insecticidal effects against certain cereal pests. google.com

Table 2: Role of this compound and Related Compounds as Insect Semiochemicals This table details the function of this compound and similar methoxypyrazines in various insect species.

| Insect Species | Role of Pyrazine | Specific Compound(s) | Behavioral Effect | Reference(s) |

|---|---|---|---|---|

| Solenopsis invicta (Red Imported Fire Ant) | Alarm Pheromone | This compound | Elicits alarm behavior | semanticscholar.org |

| Mosquitoes (general) | Kairomone (Attractant) | This compound | Stimulates CO₂ receptors, potential attractant | google.com |

| Harmonia axyridis (Harlequin Ladybird) | Allomone (Defense) | Methoxypyrazines | Defensive chemical signal | researchgate.net |

| Arctia plantaginis (Wood Tiger Moth) | Allomone (Defense) | 2-sec-Butyl-3-methoxypyrazine, 2-Isobutyl-3-methoxypyrazine (B1223183) | Chemical alert in defensive fluid | dur.ac.uk |

| Thynnine Wasps (e.g., Zaspilothynnus) | Sex Pheromone/Kairomone | Various pyrazines | Attraction of male pollinators to orchids | wordpress.com |

Chemical Synthesis and Derivatization of 2 Methoxy 3 Methylpyrazine

Historical and Current Synthetic Strategies

The preparation of the pyrazine (B50134) core and its subsequent functionalization have been approached through several established chemical routes. These methods often form the basis for more modern, optimized syntheses.

The most direct and classical route for preparing the pyrazine ring is through the condensation reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comajgreenchem.com This method forms the heterocyclic ring via the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net The oxidation can be achieved using various oxidizing agents, such as copper (II) oxide or manganese oxide. researchgate.net

This foundational strategy is versatile and can be adapted to create a wide range of substituted pyrazines by varying the substituents on the dicarbonyl and diamine starting materials. nih.gov For instance, a new synthetic route for 2-isobutyl-3-methoxypyrazine (B1223183), an analogue of 2-methoxy-3-methylpyrazine (B1583162), was developed based on the condensation of α,β-dicarbonyl and α,β-diamine compounds. dur.ac.uk

Functional groups can be introduced onto a pre-existing pyrazine nucleus through alkylation and alkoxylation reactions. ontosight.ai One patented method for preparing nuclear-substituted pyrazines involves reacting a pyrazine with an alkylating agent in the presence of a free electron source, such as an alkali metal like sodium or lithium. The process can be enhanced by the addition of strong bases.

A common strategy for introducing a methoxy (B1213986) group is through nucleophilic aromatic substitution. For example, a chloropyrazine intermediate can be refluxed with sodium methoxide (B1231860) in methanol (B129727) to yield the corresponding 2-methoxy-derivative. rsc.org This approach is particularly useful for converting halogenated pyrazines into the desired alkoxy-substituted products. Similarly, the alkylation and acylation of pyrazine 1-oxides have been shown to proceed in good yields in the presence of lithium 2,2,6,6-tetramethylpiperidine (B32323) (LTMP) and tetramethylethylenediamine (TMEDA). clockss.org

2-Methylpyrazine (B48319) is a common and logical starting material for the synthesis of this compound. chemicalbook.comodowell.com A general pathway involves the introduction of a functional group at the 2-position that can then be converted to a methoxy group. One route involves the synthesis of 2(1H)-pyrazinones from glyoxal (B1671930) and amino acid amides, which are subsequently reacted with diazomethane (B1218177) to form 2-methoxy-3-alkylpyrazines. rsc.org

A well-documented, though historical, route for a related compound, 2-isobutyl-3-methoxypyrazine, was proposed by Seifert et al. in 1970. dur.ac.ukdur.ac.uk This multi-step synthesis provided a foundation for later optimization studies. The general principles involve creating a hydroxypyrazine intermediate from an amino acid, which is then methylated to form the final methoxypyrazine product. dur.ac.uk These established schemes have been revisited to identify improvements for each step, aiming for milder reaction conditions and higher yields. dur.ac.uk

Novel Methodologies for Enhanced Synthesis

Modern synthetic chemistry seeks to develop more efficient, safer, and cost-effective routes. This includes the creation of versatile synthetic platforms and the meticulous optimization of reaction parameters.

A principal ambition in modern organic synthesis is the establishment of generic methodologies that provide access to a wide array of novel heterocyclic cores, including pyrazines. dur.ac.uk This approach moves away from target-specific syntheses towards developing flexible platforms that can generate diverse molecular structures from a common set of building blocks. rsc.org Such strategies are crucial for creating libraries of compounds for drug discovery and other applications. nih.gov The development of efficient methods for constructing quinoxalines (benzopyrazines) and other fused heterocyclic systems is also an area of significant interest due to their applications in pharmaceuticals and advanced materials. nih.govacs.org

The efficiency of a synthetic route can be dramatically improved by optimizing reaction conditions such as the choice of catalyst, solvent, base, and temperature. sioc-journal.cn A study on the synthesis of pyrazines via acceptorless dehydrogenative coupling catalyzed by manganese pincer complexes demonstrates a systematic approach to optimization. By screening various catalysts, bases, solvents, and temperatures, the researchers identified the most effective conditions for the reaction. nih.gov

For example, the synthesis was optimized by testing different manganese complexes, bases such as potassium tert-butoxide (t-BuOK) and potassium hydride (KH), and solvents like toluene, THF, and 1,4-dioxane (B91453) at various temperatures. nih.gov This meticulous screening led to significantly improved product yields. nih.gov This focus on optimization is critical when moving a synthesis from a small-scale laboratory setting to large-scale industrial production, where safety, cost, and efficiency are paramount. dur.ac.ukpharmtech.com

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis This table is based on data for the synthesis of 2,5-diphenylpyrazine (B189496) from 2-phenylglycinol, illustrating the process of optimizing reaction conditions.

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pincer Complex 1 (2) | t-BuOK (3) | Toluene | 150 | 20 |

| 2 | Pincer Complex 2 (2) | t-BuOK (3) | Toluene | 150 | 45 |

| 3 | Pincer Complex 2 (2) | KH (3) | Toluene | 150 | 95 |

| 4 | Pincer Complex 2 (2) | KH (3) | THF | 150 | 70 |

| 5 | Pincer Complex 2 (2) | KH (3) | 1,4-Dioxane | 150 | 85 |

| 6 | Pincer Complex 2 (2) | KH (3) | Toluene | 125 | 75 |

| Data sourced from a study on manganese-catalyzed pyrazine synthesis. nih.gov |

Preparation of Deuterium-Labeled this compound for Research

The synthesis of deuterium-labeled this compound is crucial for various research applications, including metabolic studies and as internal standards in quantitative analysis. medchemexpress.com One common strategy involves the methylation of the corresponding 2-hydroxypyrazine (B42338) precursor. researchgate.net

A prevalent method for introducing a deuterium (B1214612) label is through the use of deuterated reagents. For instance, This compound-d3 (B12361156) can be synthesized using a deuterated methylating agent. medchemexpress.com Efficient synthetic routes have been developed for a number of deuterated analogues of 2-methoxypyrazines. researchgate.net These methods often involve the condensation of glyoxal with an α-amino acid amide, followed by methylation. researchgate.net For example, the synthesis of deuterated 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine has been achieved through this pathway, utilizing iodomethane (B122720) for the final methylation step. researchgate.net The identity and purity of the resulting deuterated compounds are typically confirmed using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Another approach involves the reaction of 2-methylpyrazine to produce the target compound. chemicalbook.comchemicalbook.com The synthesis of various stable deuterium-labeled alkylpyrazines has been reported, highlighting the importance of these compounds in stable isotope dilution assays. acs.org

The following table provides an overview of common deuterated forms of this compound and related compounds available for research purposes.

| Deuterated Compound | Labeling Position |

| This compound-d3 | Methyl group on the methoxy moiety |

| [2H3]2-methoxy-3-isopropylpyrazine | Methyl groups of the isopropyl moiety |

| 2-methoxy-3-isopropyl-[2H2]pyrazine | Pyrazine ring |

| [2H3]2-methoxy-3-isobutylpyrazine | Methyl groups of the isobutyl moiety |

| 2-methoxy-3-isobutyl-[2H2]pyrazine | Pyrazine ring |

Industrial Scale Production Considerations for this compound

The industrial scale production of this compound is primarily driven by its application in the flavor and fragrance industries. dur.ac.ukchemimpex.com The investigation of new synthetic routes that are safer, more efficient, and cost-effective is advantageous for large-scale synthesis. dur.ac.uk

One of the key considerations is the selection of an appropriate synthetic pathway. The synthesis of 2-alkoxy-3-alkylpyrazines often starts from readily available precursors. dur.ac.uk A known route involves the methylation of a 2-hydroxypyrazine intermediate. dur.ac.uk Research has focused on optimizing this process to improve yield and utilize milder reaction conditions. dur.ac.ukdur.ac.uk For instance, a novel synthesis of 2-isobutyl-3-methoxypyrazine using Ambersep 900 hydroxide (B78521) has been developed as an alternative to traditional methylation methods. dur.ac.uk

Another synthetic strategy involves the condensation of α,β-dicarbonyl compounds with 1,2-diamines. dur.ac.ukdur.ac.uk This method has been explored for the preparation of various alkylpyrazines. dur.ac.uk The choice of starting materials and reaction conditions is critical to ensure high yields and purity of the final product. dur.ac.uk

Process optimization on an industrial scale also involves considerations such as:

Reactor Design: Selecting appropriate reactors that can handle the reaction conditions and scale of production.

Solvent Selection: Using solvents that are effective, safe, and can be efficiently recovered and recycled.

Purification Techniques: Developing robust and scalable purification methods, such as distillation or chromatography, to achieve the desired product purity. clockss.org

Waste Management: Implementing procedures for the safe disposal or recycling of byproducts and waste streams.

The global supply chain for this compound involves numerous chemical suppliers who offer the compound in various quantities, from grams to tons, catering to both research and industrial needs. thegoodscentscompany.com

Sensory and Olfactory Perception of 2 Methoxy 3 Methylpyrazine

Olfactory Thresholds and Concentration-Dependent Perception

The perception of 2-methoxy-3-methylpyrazine (B1583162) is highly dependent on its concentration and the medium in which it is present. Its olfactory threshold, the minimum concentration at which it can be detected by the human nose, is remarkably low, highlighting its potency as an aroma compound.

Detection Limits in Various Matrices

The detection threshold of this compound has been determined in different media, demonstrating its powerful odor. In water, the detection threshold is reported to be between 3 and 7 parts per billion (ppb). chemicalbook.comchemicalbook.com Another source suggests a slightly lower threshold of 3 ppb in water, describing the scent as reminiscent of roasted peanuts. leffingwell.com Some studies have indicated an even lower detection threshold of approximately 5 ppb, classifying it as a high-impact aroma chemical. psu.edu The olfactory threshold for alkoxypyrazines, the class of compounds to which this compound belongs, is generally very low, with some derivatives being detectable at concentrations as low as 0.00001 parts per million (ppm). researchgate.netresearchgate.net

Interactive Data Table: Olfactory Thresholds of this compound

| Matrix | Detection Threshold (ppb) | Reference |

| Water | 3 - 7 | chemicalbook.comchemicalbook.com |

| Water | 3 | leffingwell.com |

| Water | ~5 | psu.edu |

Influence of Concentration on Odor Quality

The perceived odor of this compound can change with its concentration. At very low dilutions, it is described as having a green and slightly smoky character. thegoodscentscompany.com As the concentration increases, its nutty characteristics become more prominent. thegoodscentscompany.com This concentration-dependent shift in odor profile makes it a versatile ingredient in flavor and fragrance formulations, allowing for the creation of a range of aromatic effects. thegoodscentscompany.com

Aromatic and Flavor Descriptors

This compound is renowned for its complex and multifaceted aroma, which encompasses a range of earthy, nutty, roasted, and green notes. These characteristics make it a valuable component in the flavor and fragrance industry. chemimpex.comperfumerflavorist.com

Earthy, Nutty, and Roasted Notes

The most prominent descriptors for this compound are its earthy, nutty, and roasted qualities. chemimpex.comperfumerflavorist.com It is frequently described as having an aroma reminiscent of roasted nuts, particularly hazelnut, almond, and peanut. chemicalbook.comchemicalbook.comperfumerflavorist.comdemonchyaromatics.comodowell.comthegoodscentscompany.com These notes are key to its use in developing a variety of nut-based flavors. thegoodscentscompany.comfragranceu.com The compound's profile is also characterized by a slyly attractive nuance of earthiness, which enhances its suitability for nut and seed flavors. perfumerflavorist.com In addition to nuts, its roasted character is also associated with the aroma of toasted barley. chemicalbook.com

Green and Vegetative Nuances

Alongside its roasted and nutty character, this compound also possesses green and vegetative undertones. perflavory.com At high dilutions, its aroma is described as being quite green. thegoodscentscompany.com Some sources also describe its odor as green and vegetable-like. perflavory.com This combination of green notes with roasted and earthy elements contributes to its complex and versatile aromatic profile.

Specific Food-Associated Aromas (e.g., coffee, chocolate, popcorn)

The unique aroma profile of this compound leads to its association with several specific food aromas. It is a key component in creating the flavor of coffee, where it is used as a coffee aroma enhancing agent. odowell.com The compound is also integral to chocolate flavors, where it can transform a mediocre imitation into a more authentic and rich chocolate taste. thegoodscentscompany.comfragranceu.com Furthermore, it is associated with the aroma of popcorn, contributing to its characteristic roasted and nutty scent. perfumerflavorist.compellwall.com Its versatility extends to bread and bakery flavors as well. thegoodscentscompany.comfragranceu.com

Structure-Activity Relationships in Olfaction

The way in which a molecule's chemical structure relates to its perceived odor is a central focus of sensory science. For pyrazines, the type, position, and size of substituent groups on the core pyrazine (B50134) ring are critical in determining both the character and intensity of the aroma. nih.govtdx.cat

The perception of this compound begins with its interaction with specific olfactory receptors (ORs) in the nasal cavity. While direct binding studies on this compound are not extensively detailed in the provided literature, research on closely related pyrazines offers significant insights into the likely mechanisms. Studies have identified and characterized human olfactory receptors that respond to pyrazine odorants, such as OR5K1 and OR2AG1. chemcom.be

These receptors exhibit distinct preferences for certain pyrazine structures. For instance, OR2AG1 is strongly activated by 2-isopropyl-3-methoxypyrazine (B1215460), and its agonists are often described with "green, pea, earthy, beany" notes. chemcom.be Conversely, OR5K1 is activated by compounds like 2,5-dimethylpyrazine, and its ligands typically evoke "nutty, musty, roasted, almond, hazelnut, peanut" characters. chemcom.be Given that this compound is primarily described with roasted, nutty, and almond-like odors, it is likely a significant ligand for receptors in the OR5K1 family or others that recognize similar structural motifs. thegoodscentscompany.comventos.com

The process of odor perception involves the odorant molecule, such as a methoxypyrazine, first binding to odorant-binding proteins (OBPs) in the nasal mucus. nih.gov This complex is then thought to interact with the olfactory receptors, activating a signal pathway that the brain ultimately interprets as a specific smell. nih.gov

Table 1: Olfactory Receptor Responses to Pyrazine Derivatives

| Olfactory Receptor | Key Activating Ligand(s) | Associated Odor Descriptions |

| OR5K1 | 2,5-Dimethylpyrazine, 2-Methoxy-3,5-dimethylpyrazine | Nutty, musty, roasted, almond, hazelnut, peanut chemcom.be |

| OR2AG1 | 2-Isopropyl-3-methoxypyrazine | Green, pea, earthy, beany chemcom.be |

The specific chemical groups attached to the pyrazine ring are the primary determinants of its interaction with olfactory receptors and, consequently, its perceived aroma. Research into structure-activity relationships (SAR) has revealed clear patterns. tdx.catchemcom.be

The presence and nature of alkyl (e.g., methyl, ethyl, isobutyl) and alkoxy (e.g., methoxy) groups are crucial. For OR2AG1 activation, an isopropyl or isobutyl group and a methoxy (B1213986) function are considered essential. chemcom.be In contrast, for OR5K1, ethyl moieties enhance potency, and the addition of a methoxy group can increase the activity of the ligand. chemcom.be The position of these substituents is also vital; a methyl group at certain positions can be detrimental for OR2AG1 activation but increase the activity of OR5K1. chemcom.be

Generally, for methoxypyrazines, smaller alkyl chains tend to produce "roasted, nutty, and sweet" aromas, while longer side chains are associated with "green-like" odors. tdx.cat The aroma detection threshold of this compound has been reported as low as 3 to 7 parts per billion (ppb), indicating its high potency. chemicalbook.com Even at heavy dilutions, the compound can present a green character, while higher concentrations bring out its characteristic nuttiness and can contribute to a smoke-like odor. thegoodscentscompany.com

Table 2: Influence of Pyrazine Substituents on Odor Profile

| Substituent Type/Position | General Impact on Odor Perception | Example Compound | Odor Profile |

| Small Alkyl Chain (e.g., methyl) | Associated with roasted, nutty, and sweet notes. tdx.cat | This compound | Roasted, nutty, earthy. perfumerflavorist.com |

| Larger Alkyl Chain (e.g., isobutyl) | Tends to produce green-like odors. tdx.cat | 2-Isobutyl-3-methoxypyrazine (B1223183) | Green pepper, vegetative. nih.govtdx.cat |

| Methoxy Group | Can increase ligand activity at certain receptors and contributes to lower odor thresholds compared to many alkylpyrazines. chemcom.be | 2-Methoxy-3-isopropylpyrazine | Pea, asparagus, earthy. tdx.cat |

| Position of Methyl Group | Can be beneficial or detrimental to receptor activation depending on the specific receptor. chemcom.be | 2-Ethyl-3,5-dimethylpyrazine | Nutty, peanut, roasted. chemcom.be |

Sensory Evaluation Methodologies

To understand and utilize the sensory impact of this compound, food scientists employ rigorous sensory evaluation methodologies. These studies are essential for characterizing the compound's flavor profile and its application in food products. chemimpex.comnih.gov

This compound is widely used in flavor perception and sensory science research because of its potent and recognizable aroma profile. chemimpex.com Descriptive sensory analysis is a common methodology where trained panelists identify, describe, and quantify the aromatic attributes of a food product. In a study on sesame paste, for example, pyrazines were identified as major aroma-active constituents contributing to the desirable "roasted nut and roasted sesame" aromas. nih.gov

Flavorists use this compound to build or enhance specific flavor profiles in a variety of food systems. Its earthy and roasted notes make it suitable for savory products, while its nutty character is highly valued in confectionery and baked goods. perfumerflavorist.comchemimpex.com Studies often involve determining the ideal concentration for a balanced and authentic flavor, as the perceived character of the compound can shift with its concentration. thegoodscentscompany.com

Table 3: Application of this compound in Flavor Formulation

| Food Product Category | Recommended Starting Level (ppm) | Desired Flavor Impact |

| Toasted Almond | 1,000 | Enhances toasted almond character. perfumerflavorist.com |

| Bread (Pizza Crust) | 400 | Adds grain character. perfumerflavorist.com |

| Cereal | 500+ | Contributes roasted notes. perfumerflavorist.com |

| Hazelnut | 2,000 - 5,000 | Creates a subtle, realistic hazelnut profile. perfumerflavorist.com |

| Peanut | 2,000+ | Complements and enhances peanut flavors. perfumerflavorist.com |

| Popcorn | 200 | Adds roasted notes. perfumerflavorist.com |

| Toasted Rice | 500 | Very effective in creating a toasted character. perfumerflavorist.com |

| Sesame | 1,000 | Adds a well-balanced roasted character. perfumerflavorist.com |

The ultimate goal of sensory evaluation is to improve the consumer experience and guide the development of successful products. chemimpex.com By understanding the specific sensory contribution of this compound, food scientists can use it to create more appealing and higher-quality products. chemimpex.com For instance, its ability to impart a rich, warm, and roasted character can elevate the flavor of coffee, chocolate, and nut-based products. perfumerflavorist.comchemicalbook.com

Its stability and compatibility with other flavor compounds allow for innovative formulations that meet consumer preferences for authentic and complex tastes. chemimpex.com For example, adding it to a hazelnut flavor base can make the final product taste more realistic and less artificial. perfumerflavorist.com In a market where authentic flavor is highly valued, the precise application of potent aroma chemicals like this compound, guided by sensory data, is a key tool for product formulation and improvement. chemimpex.com

Analytical Chemistry of 2 Methoxy 3 Methylpyrazine

Extraction and Isolation Techniques from Complex Matrices

The isolation of 2-methoxy-3-methylpyrazine (B1583162) from intricate matrices such as wine, coffee, and other food products is a critical first step in its analysis. The choice of extraction technique is paramount to ensure high recovery rates and minimize the co-extraction of interfering compounds.

Vapor Phase Concentration Methods

Given the volatile nature of this compound, methods that concentrate the compound from the vapor phase are particularly effective. Headspace solid-phase microextraction (HS-SPME) is a widely adopted technique for this purpose. This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The volatile and semi-volatile compounds, including this compound, adsorb onto the fiber, which is then thermally desorbed into the injection port of a gas chromatograph for analysis.

The efficiency of HS-SPME is influenced by several factors, including the choice of fiber coating, extraction time and temperature, and the sample matrix composition. For the analysis of methoxypyrazines in wine, various fiber coatings have been investigated, with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) often demonstrating superior performance due to its mixed polarity characteristics, which allows for the effective capture of a broad range of volatile compounds. The addition of salt to the sample can also enhance the extraction efficiency by increasing the ionic strength of the solution, which promotes the partitioning of volatile compounds into the headspace.

Another vapor phase concentration method is static headspace sampling, which involves equilibrating the sample in a sealed vial at a controlled temperature and then injecting a portion of the headspace gas directly into the gas chromatograph. This technique is often coupled with mass spectrometry for the sensitive detection of volatile compounds like 2-alkyl-3-methoxypyrazines mdpi.com.

Adsorption and Chromatography for Purification

Following initial extraction, further purification is often necessary to isolate this compound from other co-extracted compounds. Column chromatography is a common and effective purification technique. In this method, the crude extract is passed through a column packed with a solid adsorbent, such as silica gel. By using a suitable solvent system, compounds can be separated based on their differential adsorption to the stationary phase. For the purification of pyrazines, a non-polar solvent like hexane (B92381) can be used to elute less polar compounds, while a more polar solvent or a solvent mixture, such as hexane/ethyl acetate, can then be used to elute the pyrazines, leaving more polar impurities behind on the column nih.gov.

In some applications, particularly in the analysis of wine, distillation followed by trapping on an ion-exchange resin has been successfully employed to isolate 2-methoxy-3-alkylpyrazines researchgate.net. This combination of techniques allows for the selective capture of the basic pyrazine (B50134) compounds.

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical workflow for this compound, enabling its separation from other volatile and semi-volatile compounds present in the extract. Both gas chromatography and high-performance liquid chromatography have been utilized for this purpose.

Gas Chromatography (GC) with Capillary Columns

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most prevalent technique for the analysis of this compound. The use of capillary columns, which are long, narrow tubes with a thin internal coating of a stationary phase, provides high-resolution separation of complex mixtures.

The choice of the stationary phase is critical for achieving good separation. Non-polar columns, such as those with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5, HP-5MS), and polar columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX), are commonly used for the analysis of pyrazines. The retention of this compound on these columns is dependent on its volatility and its interaction with the stationary phase. The Kovats retention index (RI) is a standardized measure of retention in gas chromatography and is a useful tool for compound identification. The NIST WebBook provides Kovats retention index values for this compound on both standard non-polar and polar columns nist.gov.

| Column Type | Stationary Phase | Kovats Retention Index (RI) | Reference |

|---|---|---|---|

| Capillary | OV-101 (non-polar) | 954 | nist.gov |

| Capillary | Standard Polar | 1339 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Pyrazines

While less common than GC, high-performance liquid chromatography (HPLC) can also be employed for the separation of pyrazines. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode used for this class of compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of pyrazines, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often used tuwien.at. The addition of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution. While specific HPLC methods for this compound are not as extensively documented as GC methods, the general principles of pyrazine separation by HPLC are applicable.

| Column Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Reversed-Phase | C18 (Octadecyl silica) | Acetonitrile/Water | UV | tuwien.at |

| Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenyl-carbamate) | Hexane/Isopropanol | UV | tuwien.at |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound following its chromatographic separation.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography, is a powerful tool for the identification of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound.

The mass spectrum of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 124, which corresponds to its molecular weight nist.gov. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for methoxypyrazines involve the loss of a methyl group (-CH3) from the methoxy (B1213986) group, leading to a fragment at m/z 109, and the loss of a formyl radical (-CHO) from the ring, resulting in a fragment at m/z 95.

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 124 | High | [M]+ (Molecular Ion) |

| 109 | Moderate | [M - CH3]+ |

| 95 | Moderate | [M - CHO]+ |

| 81 | Low | [M - CH3 - CO]+ |

| 53 | Low | [C3H3N]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrazine ring, the methyl group, and the methoxy group. The chemical shifts and coupling patterns of these signals provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The spectrum of this compound would show signals for the carbon atoms of the pyrazine ring, the methyl group, and the methoxy group at characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups, C=N and C=C stretching vibrations of the pyrazine ring, and C-O stretching of the methoxy group nist.gov.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for both identifying and quantifying this compound. openagrar.de In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 124, which corresponds to its molecular weight (124.14 g/mol ). nih.govnist.gov The fragmentation pattern includes other significant ions that are used for confirmation. The base peak, which is the most intense peak in the spectrum, is also the molecular ion at m/z 124. Another prominent fragment is observed at m/z 109. nih.gov This pattern allows for confident identification of the compound in complex matrices.

For quantitative analysis, techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are employed. nih.gov This method often uses multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This two-stage filtering process significantly enhances selectivity and sensitivity, allowing for accurate measurement even at trace levels. nih.gov

Table 1: Key Mass Spectral Data for this compound

| Property | Value (m/z) | Reference |

|---|---|---|

| Molecular Ion Peak | 124 | nih.govnist.gov |

| Top Peak | 124 | nih.gov |

| Second Highest Peak | Data not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecule's atomic framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals corresponding to the protons of the methyl group, the methoxy group, and the two protons on the pyrazine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. nih.gov The spectrum for this compound would display six unique signals, corresponding to the four carbon atoms in the pyrazine ring, the methyl carbon, and the methoxy carbon.

Publicly available spectral data confirms these expected patterns, solidifying the structural assignment of the compound. nih.govchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

|---|---|

| Methyl Protons (-CH₃) | ~2.5 |

| Methoxy Protons (-OCH₃) | ~4.0 |

Table 3: Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

|---|---|

| Methyl Carbon (-CH₃) | ~20 |

| Methoxy Carbon (-OCH₃) | ~53 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H stretching from the alkyl and aromatic groups, C=N and C=C stretching within the pyrazine ring, and C-O stretching of the methoxy group. nih.govnist.gov This information is useful for confirming the presence of these key structural features. Data is available from various IR techniques, including Fourier-transform infrared spectroscopy (FTIR) and attenuated total reflectance (ATR)-IR. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. While specific UV-Vis spectral data for this compound is not detailed in the provided search context, pyrazine and its derivatives generally exhibit absorption maxima in the UV region, typically around 260-280 nm, arising from π→π* transitions within the aromatic ring.

Quantitative Determination Methods

Accurate quantification of this compound is crucial due to its potent sensory impact at very low concentrations.

Isotope Dilution Assays using Deuterated Internal Standards

Stable Isotope Dilution Analysis (SIDA) is considered a state-of-the-art method for the precise and accurate quantification of trace-level aroma compounds like pyrazines. acs.orgresearchgate.netresearchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) to the sample as an internal standard. acs.orgclearsynth.com

Because the deuterated standard is chemically and physically almost identical to the unlabeled target compound, it behaves similarly during sample preparation, extraction, and chromatographic analysis. acs.org This co-elution corrects for any loss of analyte during the workup procedure and compensates for matrix effects that might suppress or enhance the instrument's signal. clearsynth.com Quantification is then performed by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard using GC-MS. openagrar.deacs.org This approach significantly improves the accuracy and reproducibility of quantitative results. lcms.cz

Detection Limits and Sensitivity of Analytical Approaches

Methoxypyrazines are known for their extremely low odor detection thresholds, which can be in the range of parts per trillion (ng/L). openagrar.deresearchgate.net Consequently, the analytical methods used for their determination must be highly sensitive.

Analytical approaches such as GC-MS operating in selected ion monitoring (SIM) mode or UPLC-MS/MS are capable of achieving the necessary low detection limits. openagrar.denih.govresearchgate.net For related compounds like 2-methoxy-3-isobutylpyrazine, detection limits are reported to be below their olfactory thresholds, often at the level of 1-2 ng/L in water. openagrar.deresearchgate.net For instance, one study successfully quantified 2-methoxy-3-isobutylpyrazine in wine at 35 ± 2 parts per trillion. openagrar.deopenagrar.de The high sensitivity of these methods ensures that even trace amounts of this compound, which can still have a significant sensory impact, are reliably detected and quantified.

Applications of 2 Methoxy 3 Methylpyrazine in Food Science and Technology

Flavor Enhancement and Modulation in Food Products

2-Methoxy-3-methylpyrazine (B1583162) is a significant heterocyclic aromatic compound utilized by food technologists to impart or enhance specific flavor profiles in a wide array of food products. mdpi.com Its characteristic nutty, roasted, and slightly sweet aroma makes it a valuable component in creating complex and appealing sensory experiences for consumers. mdpi.com The compound's predictable roasted odor profile is nuanced by an attractive earthiness, making it exceptionally well-suited for nut and seed flavors. perfumerflavorist.com It is recognized for its earthy, nutty, and roasted notes that can significantly enhance the sensory profile of various foods. researchgate.net

Application in Savory Products (e.g., sauces, soups, seasonings)

This pyrazine (B50134) derivative finds extensive application in savory flavor systems, particularly those designed to replicate or enhance roasted, baked, or cooked food profiles. mdpi.com It is commonly used in the formulation of flavoring agents for savory applications such as sauces, soups, and seasonings. researchgate.net The compound acts as an effective building block in meat flavoring systems, where its earthy and nutty characteristics contribute to the complexity associated with cooked protein products. mdpi.com

Use in Specific Food Categories (e.g., roasted nuts, coffee, chocolate, popcorn, bread, cereal, rice)

The effectiveness of this compound in various food categories is demonstrated by its application at different levels, as detailed in the table below.

| Food Category | Recommended Starting Level (ppm) | Flavor Contribution |

| Roasted Nuts | ||

| Almond | 1,000 | Enhances toasted notes. perfumerflavorist.com |

| Hazelnut | 2,000 - 5,000 | Well-suited to the flavor profile, with higher levels being very effective. perfumerflavorist.com |

| Peanut | 2,000 | Highly compatible with peanut flavors. perfumerflavorist.com |

| Pistachio | 1,000 | Adds authentic nutty flavor. perfumerflavorist.com |

| Walnut | 200 | Adds an interesting nuance, but is not essential. perfumerflavorist.com |

| Bakery & Grains | ||

| Bread | 400 (for pizza crust) | Ideal levels vary based on the desired grain character. perfumerflavorist.com |

| Cereal | 500 and up | Enhances toasted grain flavors. mdpi.comperfumerflavorist.com |

| Rice (toasted) | 500 | Very effective in toasted rice flavors. perfumerflavorist.com |

| Other | ||

| Popcorn | 200 | Provides roasted notes. perfumerflavorist.com |

| Sesame | 1,000 | Adds a well-balanced roasted character. perfumerflavorist.com |

| Chocolate/Cocoa | Not specified | Can convert a poor chocolate imitation into a good chocolate flavor. thegoodscentscompany.com |

Formulation of Flavoring Agents

As a key ingredient in the production of natural and nature-identical flavoring systems, this compound is a staple in the modern flavor formulator's palette. mdpi.com

Compatibility with Other Flavor Compounds

Researchers and industry professionals value this compound for its stability and compatibility with other flavor compounds, which allows for the creation of innovative and elevated product offerings. researchgate.net Its ability to impart a rich, warm character makes it an essential ingredient for creating distinctive flavors. researchgate.net In heavy dilution, it can present a green note, while slightly higher concentrations bring out its nuttiness, and even more can contribute to a true smoke odor, showcasing its versatility in blending. thegoodscentscompany.com

Stability in Food Matrices

The compound's utility in foods that undergo thermal processing, such as roasted and baked goods, indicates a degree of stability under these conditions. mdpi.com It is known to form during the thermal processing of foods, particularly during roasting and heating processes that involve amino acids and reducing sugars. mdpi.com This inherent formation pathway suggests its stability within such food matrices.

Research on Food Quality and Consumer Acceptability

Pyrazines, as a class of compounds, are recognized for their significant contribution to food flavors, often imparting desirable roasted and nutty notes. researchgate.net They are known to have a dramatic impact on the sensory aspects of food, which is a key driver of consumer acceptability. researchgate.net The presence of this compound in various foods enhances their sensory appeal, particularly those requiring nutty or roasted flavor notes. mdpi.com Research on pyrazines in sensory science helps food scientists improve product formulations and, consequently, consumer experiences. researchgate.net The ability of this compound to create more authentic and complex flavor profiles, such as in chocolate or roasted nuts, directly contributes to higher product quality and consumer preference. thegoodscentscompany.com

Biotechnological and Agricultural Research Pertaining to 2 Methoxy 3 Methylpyrazine

Microbial Production of Pyrazines for Flavor and Fragrance

The demand for natural flavor and fragrance compounds has driven research into microbial biosynthesis as an alternative to traditional chemical synthesis. researchgate.net Microorganisms offer a promising route for the production of pyrazines, yielding products that can be labeled as natural. up.ac.zasrce.hr Controlled fermentation processes provide a consistent quality and quantity of the desired compound, avoiding the variability associated with agricultural production. up.ac.za Various microorganisms, including bacteria like Bacillus subtilis and Corynebacterium glutamicum, as well as mycelial fungi, have been identified as producers of different pyrazine (B50134) compounds. up.ac.zasrce.hrnih.gov Studies indicate that pyrazine synthesis in bacteria often occurs during the stationary or autolytic phase of growth. up.ac.za

Research has successfully isolated strains of B. subtilis from fermented soybeans (natto) that are capable of producing a range of alkylpyrazines, including 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. researchgate.netnih.gov Different strains show predispositions to produce different profiles of alkylpyrazines. researchgate.netnih.gov For example, one screening study isolated a B. subtilis strain (BcP4) that primarily produced 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while another strain (BcP21) was a high-yield producer of 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.gov

| Microorganism | Produced Pyrazines (Examples) | Substrate/Medium Component Examples |

| Bacillus subtilis | 2,5-dimethylpyrazine, Tetramethylpyrazine, 2-methylpyrazine, 2,3-dimethylpyrazine | Ground soybeans, L-threonine, Acetoin, Casein peptone, Yeast extract |

| Corynebacterium glutamicum | Tetramethylpyrazine | Amino acids |

| Mycelial Fungi (e.g., Penicillium rubrum) | Potential for various pyrazines (chocolate/caramel odors) | Soy press cake |

| Pseudomonas perolens | 2-methoxy-3-isopropylpyrazine | Not specified |

To improve the efficiency of microbial pyrazine production, genetic and metabolic engineering strategies are being explored. While specific research on genetically engineering microbes for 2-methoxy-3-methylpyrazine (B1583162) production is limited, studies on analogous compounds in plants provide a roadmap. For instance, research on the biosynthesis of a related compound, 2-methoxy-3-isobutylpyrazine (IBMP), in grapevine (Vitis vinifera) has identified key genes in the metabolic pathway. pnas.org

The final step in the biosynthesis of methoxypyrazines involves the O-methylation of a non-volatile hydroxy-pyrazine precursor. pnas.org In grapevines, scientists have identified two specific S-adenosyl-methionine-dependent O-methyltransferase genes, VvOMT3 and VvOMT4. pnas.org Functional characterization revealed that the VvOMT3 protein is highly specific and efficient at methylating 2-hydroxy-3-isobutylpyrazine to produce the volatile IBMP. pnas.org

These findings suggest that similar O-methyltransferase enzymes are key targets for genetic engineering in microorganisms. By identifying and overexpressing the genes responsible for these enzymes in high-performing microbial strains, it could be possible to significantly enhance the yield of specific methoxypyrazines like this compound. This approach could involve transferring plant-derived genes into a microbial host or identifying and optimizing native microbial genes. Microorganisms can be more easily manipulated genetically compared to plants, offering a potential advantage for upscaling production. up.ac.za

Scaling up microbial production from the laboratory to an industrial level necessitates the use of bioreactor systems. Finding an efficient microbial strain is the first step, followed by optimizing culture conditions and eventually increasing the production scale in bioreactors. nih.gov The design and operation of these systems are critical for maximizing yield and ensuring economic viability. Factors such as aeration, pH, temperature, and substrate feeding must be carefully controlled. researchgate.netup.ac.za

For Bacillus species, aeration rates are particularly important, with studies showing that high oxygen limitation in a bioreactor can be optimal for pyrazine synthesis. up.ac.za The goal of using bioreactor systems is to create a controlled environment that maintains the microbial culture in its most productive state. This allows for high concentrations of the target compound to accumulate in the culture medium, which is crucial for making subsequent extraction and purification processes efficient and cost-effective. nih.gov While specific bioreactor configurations for this compound are not detailed in the available literature, the principles derived from the production of other microbial pyrazines are directly applicable. researchgate.netnih.gov

Role as a Natural Attractant or Repellent

Pyrazines are significant signaling molecules in the natural world, mediating both intraspecific and interspecific interactions among insects. nih.gov Research has identified several methoxypyrazine compounds as potent semiochemicals (chemicals involved in communication). They can act as pheromones, allomones (benefiting the sender, harming the receiver), and kairomones (benefiting the receiver, harming the sender).

This compound itself is noted as a natural attractant for certain pests. thegoodscentscompany.com More extensive research has been conducted on the closely related compound 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), which has been identified as a male-released aggregation pheromone in the leaf beetle Labidostomis lusitanica, a pest of pistachio crops. nih.govfrontiersin.org In this species, the male exclusively emits IBMP, which attracts both males and females, promoting the formation of field aggregations. nih.govresearchgate.net This role as an attractant is not unique; other alkylpyrazines serve as alarm or trail pheromones for various ant species and as aggregation cues for ladybugs. nih.govresearchgate.net

The role of methoxypyrazines as powerful insect attractants makes them valuable tools for developing environmentally friendly pest control strategies. thegoodscentscompany.com These strategies align with the principles of Integrated Pest Management (IPM), which seeks to reduce reliance on broad-spectrum synthetic pesticides. nih.govthegoodscentscompany.com By understanding the chemical cues that mediate insect behavior, it is possible to develop pheromone-based monitoring or mass trapping tools. nih.govresearchgate.net

For pests like L. lusitanica, the identification of 2-isobutyl-3-methoxypyrazine as an aggregation cue provides a direct path toward creating targeted control methods. nih.gov Traps baited with a synthetic version of the pheromone could be used to:

Monitor pest populations to determine the optimal timing for control measures.

Mass trap insects to directly reduce their numbers and prevent damage to crops. nih.gov

Using naturally occurring pyrazines in this way offers a significant environmental advantage over conventional pesticides, which can contaminate water sources and harm non-target species, including beneficial pollinators. nih.govadv-bio.com Since pyrazines are naturally present in many food items, their use in pest control is considered safe for humans and does not pose a risk of toxic residues on crops. adv-bio.com

Detailed laboratory and field studies have been conducted to understand how insects respond to methoxypyrazines. In the case of the leaf beetle L. lusitanica and its response to 2-isobutyl-3-methoxypyrazine, researchers used several techniques to quantify the insect's reaction.

Behavioral Bioassays: Dual-choice olfactometers were used to test the behavioral response. In these tests, insects are released into a chamber and can choose to move toward an arm containing the test compound or a control arm with pure air.

Both male and female L. lusitanica showed a significant preference for the arm containing IBMP over the blank control. nih.govresearchgate.net

The response was dose-dependent. For males, a dose of 0.1 µg was attractive, while a high dose of 10 µg had a significant repellent or aversive effect. nih.govresearchgate.net

These findings confirm that the compound acts as an attractant at specific concentrations and highlights the precision of chemical signaling in insects. nih.gov

| Insect Species | Pyrazine Compound | Observed Behavioral Response |

| Labidostomis lusitanica (Leaf Beetle) | 2-Isobutyl-3-methoxypyrazine | Attraction of both sexes; aggregation cue. nih.govfrontiersin.org |

| Wasmannia auropunctata (Ant) | 2,5-Dimethyl-3-isopentylpyrazine | Attraction of nestmates; alarm signal. srce.hr |

| Coccinella septempunctata (Ladybug) | 2-Isopropyl-3-methoxypyrazine (B1215460) (IPMP) | Attraction of both sexes. nih.gov |

Potential in Plant Stress Response and Signaling

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in their interaction with the environment. nih.govnih.gov These airborne signals are a key part of plant defense, allowing for rapid communication within a single plant (from one part to another) and between different plants. pnas.orgfrontiersin.org When a plant is attacked by herbivores or pathogens, it releases a specific blend of VOCs. pnas.org These volatiles can serve as a warning to neighboring plants, which may then preemptively activate their own defense systems—a phenomenon known as "priming". frontiersin.org

While the direct role of this compound in plant-to-plant signaling or systemic acquired resistance has not been extensively studied, its established presence in the plant kingdom and the known defensive functions of pyrazines in general point to its potential involvement in these complex signaling networks. adv-bio.comnih.gov These networks are critical for how plants respond to both biotic (e.g., pests, diseases) and abiotic (e.g., drought, temperature) stresses. nih.gov The release of VOCs like pyrazines can trigger a cascade of internal signaling pathways in the receiving plant, leading to the production of defense-related proteins and metabolites that enhance its resistance to future threats. frontiersin.orgresearchgate.net

Biosynthesis in Response to Environmental Factors

The biosynthesis of this compound (MMP), a member of the methoxypyrazine family, is intricately linked to environmental cues. While much of the specific research has focused on the more abundant 2-methoxy-3-isobutylpyrazine (IBMP), the principles governing its formation are considered relevant to other methoxypyrazines like MMP. The final step in the biosynthesis of these compounds involves the O-methylation of a non-volatile hydroxypyrazine precursor. In grapevines, specific S-adenosyl-methionine-dependent O-methyltransferase genes, such as VvOMT3, have been identified as crucial for this conversion nih.gov.

Environmental conditions, particularly light and temperature, play a significant role in regulating the concentration of methoxypyrazines in plants. ashs.org Increased exposure to sunlight has been shown to decrease the levels of these compounds in grapes. ashs.orgresearchgate.net This reduction is attributed to both the inhibition of the biosynthetic pathway and the potential for photodegradation of the compounds themselves. Research has demonstrated that light exposure can reduce the expression of the methyltransferase genes responsible for the final step in methoxypyrazine synthesis. ashs.org

Temperature is another critical environmental factor. Cooler ripening conditions are associated with higher concentrations of methoxypyrazines, leading to more pronounced vegetative aromas in products like wine. ashs.org Conversely, higher temperatures can lead to a reduction in methoxypyrazine levels. This temperature effect can be a result of both direct radiant heating of the plant tissues and higher ambient air temperatures. ashs.orgresearchgate.net The interplay between light and temperature is complex, but both factors independently contribute to the final concentration of these compounds in the plant. ashs.orgresearchgate.net

Furthermore, viticultural practices that modify the microclimate around the plant, such as leaf removal and canopy management, can be used to influence the biosynthesis of methoxypyrazines. ashs.org By altering the light exposure and temperature of the developing fruits or vegetative tissues, it is possible to manage the final concentration of compounds like MMP.

The following table summarizes the key environmental factors and their impact on the biosynthesis of 2-methoxy-3-alkylpyrazines, which is generally applicable to MMP.

| Environmental Factor | Effect on Biosynthesis | Research Findings |

| Light Exposure | Decreases concentration | Inhibits the expression of O-methyltransferase genes involved in the final biosynthetic step. ashs.org Promotes potential photodegradation. |

| Temperature | Higher temperatures decrease concentration | Cool ripening conditions are linked to higher levels of methoxypyrazines. ashs.org High temperatures during development can reduce accumulation. ashs.orgresearchgate.net |

| Humidity | High humidity can increase concentration | Particularly influential in the pre-veraison stage of grape development. |

| Soil and Water | Influences vine vigor and canopy shading | Better water availability can lead to increased vine vigor and canopy shading, which in turn can increase methoxypyrazine levels. |

Interaction with Plant Physiological Processes

Beyond their role as aroma compounds, methoxypyrazines can interact with various plant physiological processes, often acting as signaling molecules or semiochemicals. While direct research on the physiological roles of this compound is limited, the broader class of pyrazines is known to be involved in plant defense and communication.

Pyrazines are nitrogen-containing heterocyclic compounds that are widespread in the plant kingdom and can act as semiochemicals, mediating interactions between plants and other organisms. For instance, certain plant-related pyrazines have been identified as synomones, which are mutually beneficial signaling chemicals. They can play a role in attracting pollinators or repelling herbivores.

The accumulation of methoxypyrazines in certain plant tissues can also be part of a defense mechanism. The characteristic "green" or "vegetative" aroma of these compounds can act as a deterrent to some insects and animals, preventing them from feeding on the plant. This suggests a role for compounds like MMP in protecting the plant from predation.

The table below outlines the potential physiological interactions of 2-methoxy-3-alkylpyrazines, including MMP, within the plant.

| Physiological Process | Interaction with 2-Methoxy-3-alkylpyrazines | Potential Effect |

| Plant Defense | Acts as a semiochemical | Deters herbivores through its strong vegetative aroma. |

| Pollinator Attraction | Can be a component of floral scent | Attracts specific pollinators, contributing to reproductive success. |

| Stress Signaling | Biosynthesis is influenced by abiotic stress | May act as an internal signaling molecule in response to environmental stressors like high light or temperature extremes. |

| Allelopathy | Potential for release into the environment | Could influence the growth and development of neighboring plants, although this is less studied for methoxypyrazines. |

Degradation and Stability Studies of 2 Methoxy 3 Methylpyrazine

Photolytic Degradation Pathways

Research on the photodegradation of the structurally similar compound 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) under UV-A irradiation in the presence of chlorine has shed light on potential degradation pathways. This process, an advanced oxidation process, generates highly reactive radicals that attack the IPMP molecule. The primary degradation products identified were hydroxylated, hydroperoxylated, and dealkylated derivatives. nih.gov This suggests that under UV light, 2-methoxy-3-methylpyrazine (B1583162) could undergo similar transformations.

The proposed photolytic degradation pathways for this compound, inferred from related compounds, likely involve:

Hydroxylation: The addition of a hydroxyl group (-OH) to the pyrazine (B50134) ring or the methyl group.

Demethylation: The removal of the methyl group from the pyrazine ring or the methoxy (B1213986) group.

Side-chain oxidation: Oxidation of the methyl group to an alcohol, aldehyde, or carboxylic acid.

| Degradation Pathway | Potential Degradation Products | Influencing Factors |

|---|---|---|

| Hydroxylation | Hydroxylated this compound derivatives | UV wavelength, presence of photosensitizers |

| Demethylation/Dealkylation | 2-Hydroxy-3-methylpyrazine, 2-methoxypyrazine | Light intensity, reaction medium |

Thermal Stability and Degradation Products

This compound is primarily formed during thermal processes such as roasting and baking through the Maillard reaction. nih.govresearchgate.net This indicates that the compound possesses a significant degree of thermal stability. However, at very high temperatures, thermal decomposition will occur.

Potential thermal degradation products of this compound could include:

Simpler alkylpyrazines through the loss of the methoxy group.

A variety of volatile compounds resulting from the fragmentation of the pyrazine ring at extreme temperatures.

| Temperature Range | Expected Stability | Potential Degradation Products |

|---|---|---|

| Roasting/Baking Temperatures (e.g., 150-250°C) | Generally stable, formation is favored | Minimal degradation |

| Pyrolysis Temperatures (>400°C) | Decomposition likely | Methylpyrazine, pyrazine, various volatile fragments |

Oxidative Degradation Mechanisms

The pyrazine ring is relatively resistant to oxidation, but the methoxy and methyl substituents of this compound are susceptible to attack by oxidizing agents. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading pyrazines. nih.govmdpi.com

Studies on the degradation of 2-isopropyl-3-methoxypyrazine by UV-A/chlorine, which generates hydroxyl radicals, showed that the primary degradation pathways involved hydroxylation and dealkylation. nih.gov It is plausible that this compound would follow a similar degradation pathway when exposed to hydroxyl radicals. The reaction would likely be initiated by the abstraction of a hydrogen atom from the methyl or methoxy group, or by the addition of a hydroxyl radical to the pyrazine ring.

The proposed oxidative degradation mechanism can be summarized as follows:

Initiation: Attack by a hydroxyl radical on the this compound molecule.

Propagation: Formation of intermediate radical species.

Termination: Formation of stable degradation products, including hydroxylated and demethylated derivatives.

| Oxidizing Agent | Key Reactive Species | Potential Degradation Products |

|---|---|---|

| Ozone (O₃) | O₃, •OH (in some conditions) | Hydroxylated and ring-opened products |

| Fenton's Reagent (Fe²⁺/H₂O₂) | •OH | Hydroxylated and demethylated pyrazines |

| UV/Chlorine | •OH, Cl•, ClO• | Hydroxy, hydroperoxy, and dealkylated derivatives |

Enzymatic Degradation in Biological Systems

In biological systems, this compound can be metabolized by enzymes, particularly in microorganisms and mammals. The primary routes of enzymatic degradation are believed to be hydroxylation and O-demethylation.

Cytochrome P450 enzymes, a superfamily of monooxygenases, are known to be involved in the metabolism of a wide range of xenobiotics, including pyrazines. nih.gov These enzymes can catalyze the oxidation of the alkyl side chain or the aromatic ring. For this compound, this could lead to the formation of 2-methoxy-3-(hydroxymethyl)pyrazine or hydroxylated pyrazine ring derivatives. Subsequent oxidation of the alcohol could yield a carboxylic acid. nih.gov

Another significant enzymatic pathway is O-demethylation, which involves the cleavage of the methoxy group to yield a hydroxyl group, forming 2-hydroxy-3-methylpyrazine. This reaction is also often catalyzed by cytochrome P450 enzymes. nih.govchem-station.com

Several bacterial strains have been identified that can utilize pyrazines as a sole source of carbon and nitrogen. nih.gov The initial step in the microbial degradation of alkylpyrazines often involves hydroxylation of the pyrazine ring, which can lead to ring cleavage and further metabolism. nih.govresearchgate.net

| Enzyme System | Reaction Type | Primary Metabolites |

|---|---|---|

| Cytochrome P450 | Hydroxylation | 2-Methoxy-3-(hydroxymethyl)pyrazine |

| Cytochrome P450 | O-Demethylation | 2-Hydroxy-3-methylpyrazine |

| Microbial Enzymes | Hydroxylation, Ring Cleavage | Hydroxylated pyrazines, aliphatic compounds |

Toxicity and Safety Assessment in Research Contexts

In Vitro and In Vivo Toxicological Studies

A number of studies have been conducted to evaluate the potential toxicity of 2-methoxy-3-methylpyrazine (B1583162). These include assessments of its mutagenicity, cytotoxicity, and the effects of repeated exposure.

The genotoxic potential of this compound has been evaluated in the context of its use as a cigarette additive. In these studies, the addition of this compound to cigarettes did not increase the mutagenic activity of the cigarette smoke condensate in the Ames test. Similarly, in an in vitro micronucleus assay, the compound did not increase the activity of the cigarette smoke condensate aurochemicals.com.

With regard to cytotoxicity, studies on cigarette smoke have indicated that the addition of this compound does not increase the in vitro cytotoxicity of the smoke aurochemicals.com.

Detailed, publicly available studies on the mutagenicity and cytotoxicity of the pure compound outside of the context of tobacco smoke are limited.

Table 1: Summary of Genotoxicity and Cytotoxicity Studies for this compound as a Cigarette Additive